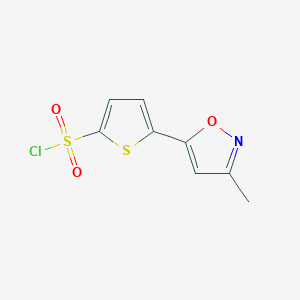
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . This compound is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids, and in preparation of thienopyrimidinone analogs .
Synthesis Analysis
Thiophene derivatives, including “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate”, are synthesized using various methods. One of the common methods is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carboxylate group (COO-) and an amino group (NH2), attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives, including “Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate”, can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate” is a solid compound . Its empirical formula is C12H10ClNO2S, and its molecular weight is 267.73 .Applications De Recherche Scientifique
Synthesis of Ureas
This compound is utilized in synthesizing 4-nitro and 4-aminothienyl ureas . Ureas play a significant role in various fields, including medicinal chemistry, where they are used as building blocks for pharmaceuticals .
Alkaloid Synthesis
It serves as an intermediate in the total synthesis of quinazolinocarboline alkaloids . These alkaloids have a range of biological activities, including antimalarial, anticancer, and antibacterial properties .
Thienopyrimidinone Analogs
Researchers use this compound for preparing thienopyrimidinone analogs . These analogs are explored for their potential therapeutic applications, such as kinase inhibition .
Pharmaceutical Intermediates
The compound acts as an important intermediate in producing pharmaceutical products like anti-hypertensives , antitumors , anti-HIV-1 integrase inhibitors , and more .
Antiviral Agents
It is involved in synthesizing inhibitors for viruses like human cytomegalovirus and hepatitis C virus , contributing to antiviral research .
Antithrombotic Drugs
The compound is also used in creating drugs with antithrombotic activity , which are essential in preventing thrombosis (blood clots) and managing cardiovascular diseases .
Anesthetics
Incorporation into molecules like articaine, it is used as a dental anesthetic in Europe, acting as a voltage-gated sodium channel blocker .
Anti-inflammatory Drugs
It forms part of the structure of nonsteroidal anti-inflammatory drugs (NSAIDs), such as suprofen, which has a thiophene framework crucial for its activity .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)8(6-17-11)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCNUKVNNNQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)


![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)





